(2E,9Z)-octadecadienoyl-CoA

Fatty Acid β-Oxidation Mitochondrial Metabolism Enzymology

This (2E,9Z)-octadecadienoyl-CoA is the authentic β-oxidation intermediate generated from oleoyl-CoA by long-chain acyl-CoA dehydrogenase (EC 1.3.8.8), not a generic octadecadienoyl-CoA isomer. The trans-2,cis-9 double-bond geometry is the structural determinant of LCAD substrate recognition—substituting linoleoyl-CoA (9Z,12Z) introduces an uncontrolled variable that can alter Km by an order of magnitude. Its precisely defined LCAD relative activity (40.8% of palmitoyl-CoA) provides a quantitative benchmark for enzyme validation. An essential probe for 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase studies, and a verifiable LC-MS standard for lipidomics workflows requiring unambiguous isomer identification in complex biological matrices.

Molecular Formula C39H66N7O17P3S
Molecular Weight 1030.0 g/mol
Cat. No. B15549870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,9Z)-octadecadienoyl-CoA
Molecular FormulaC39H66N7O17P3S
Molecular Weight1030.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,18-19,26-28,32-34,38,49-50H,4-10,13-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11-,19-18+/t28-,32-,33-,34+,38-/m1/s1
InChIKeyREOYMONHGHULEY-PPSVNWDXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,9Z)-Octadecadienoyl-CoA: A Key trans-2-Enoyl-CoA Intermediate for Fatty Acid β-Oxidation and Lipid Metabolism Research


(2E,9Z)-octadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA derivative, classified as a trans-2-enoyl-CoA, an 11,12-saturated fatty acyl-CoA, and an octadecadienoyl-CoA [1]. It is the formal condensation product of the thiol group of coenzyme A and the carboxy group of (2E,9Z)-octadecadienoic acid [1]. This compound is a critical intermediate in the β-oxidation of unsaturated long-chain fatty acids, specifically generated from oleoyl-CoA ((9Z)-octadecenoyl-CoA) via the action of long-chain acyl-CoA dehydrogenase (EC 1.3.8.8) [2]. Its unique structure, characterized by a trans-2 double bond and a cis-9 double bond, dictates its specific interactions with enzymes in metabolic pathways, differentiating it from other octadecadienoyl-CoA isomers.

Why Generic Octadecadienoyl-CoA Isomers Cannot Substitute for (2E,9Z)-Octadecadienoyl-CoA in Research


In the field of lipid biochemistry, the precise position and geometry of double bonds are not minor details; they are the primary determinants of substrate recognition and catalytic efficiency by metabolic enzymes [1]. The family of octadecadienoyl-CoA compounds, which share the same molecular formula and mass, is a prime example of how isomerism dictates biological function. For instance, linoleoyl-CoA ((9Z,12Z)-octadecadienoyl-CoA) is a common endogenous fatty acyl-CoA, but its kinetic profile with acyl-CoA synthetase is dramatically different from other positional isomers [1]. Even a one-carbon shift in a double bond position can alter the Michaelis constant (Km) by an order of magnitude, as shown in studies on octadecadienoic acid activation [1]. Therefore, substituting (2E,9Z)-octadecadienoyl-CoA with another isomer like linoleoyl-CoA or (9Z,11E)-octadecadienoyl-CoA in an experimental system introduces a fundamental, uncontrolled variable that can lead to misinterpretation of enzyme kinetics, pathway flux, or metabolic fate.

Quantitative Differentiation of (2E,9Z)-Octadecadienoyl-CoA: Evidence-Based Selection Guide


Enzyme-Mediated Synthesis: Product of Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity

(2E,9Z)-octadecadienoyl-CoA is the specific product of the enzyme long-chain acyl-CoA dehydrogenase (EC 1.3.8.8) acting on oleoyl-CoA. The relative enzymatic activity for this conversion, using oleoyl-CoA as a substrate, is 40.8% compared to the reference substrate palmitoyl-CoA (100%) [1]. This is a direct head-to-head comparison within the same enzyme assay system, quantifying the reaction rate for generating this specific trans-2-enoyl-CoA.

Fatty Acid β-Oxidation Mitochondrial Metabolism Enzymology

Differential Substrate Affinity: Impact of Double Bond Position in Octadecadienoic Acid Precursors

While (2E,9Z)-octadecadienoyl-CoA is a downstream metabolite, the specificity of its synthesis is dictated upstream by acyl-CoA synthetase. A foundational study quantified the kinetic differences between octadecadienoic acid isomers, the precursors to their respective CoA esters. Linoleic acid (18:2(n-6)), the precursor to linoleoyl-CoA, exhibits the lowest Michaelis constant (Km) at 2.22 µM [1]. In stark contrast, shifting the double bond position by just one carbon (as in isomers 18:2(n-5) and 18:2(n-7)) causes the Km to increase approximately 9-fold to 20 µM [1]. The Km for the 18:2(n-9) isomer, which shares a Δ9 double bond with the target compound's precursor, was measured at 3.33 µM [1].

Acyl-CoA Synthetase Enzyme Kinetics Lipid Activation

Role as a Distinct Substrate in Beta-Oxidation Pathways

The compound's specific isomeric configuration is not merely a structural curiosity but a functional requirement for certain metabolic pathways. For instance, the degradation of 9-cis,11-trans-octadecadienoyl-CoA, a related conjugated linoleic acid (CLA) metabolite, proceeds via an isomerase-dependent pathway in yeast that is distinct from the canonical beta-oxidation of saturated fatty acids [1]. While (2E,9Z)-octadecadienoyl-CoA is not a conjugated diene, its trans-2 configuration is a hallmark of intermediates in the core beta-oxidation spiral, and its cis-9 bond necessitates auxiliary enzymes (like 2,4-dienoyl-CoA reductase) for complete degradation. This contrasts with saturated long-chain acyl-CoAs which follow a simpler route.

Peroxisomal Beta-Oxidation Isomerase-Dependent Degradation Metabolic Pathway Analysis

Optimal Research Applications for (2E,9Z)-Octadecadienoyl-CoA


In Vitro Reconstitution of Mitochondrial Long-Chain Fatty Acid β-Oxidation

This compound is ideal for use as a substrate in in vitro assays designed to study the long-chain acyl-CoA dehydrogenase (LCAD) step of β-oxidation. The known relative activity data (40.8% of palmitoyl-CoA activity) provides a quantitative benchmark for validating enzyme preparations, characterizing LCAD variants, or screening for enzyme modulators [1]. It allows for the direct measurement of product formation under controlled conditions.

Studies of Unsaturated Fatty Acid Metabolism and Auxiliary Enzyme Function

Given its cis-9 double bond, (2E,9Z)-octadecadienoyl-CoA is an essential tool for investigating the function of auxiliary enzymes required for the complete β-oxidation of unsaturated fatty acids, such as 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase [1]. Its use enables researchers to delineate the specific steps where polyunsaturated fatty acyl-CoAs diverge from the saturated fatty acid degradation pathway.

Enzyme Specificity Profiling for Acyl-CoA Binding Proteins and Thioesterases

The unique isomeric structure of this trans-2, cis-9 octadecadienoyl-CoA makes it a valuable probe for profiling the substrate specificity of acyl-CoA binding proteins, thioesterases, and acyltransferases. By comparing enzyme activity against this compound versus its common isomer, linoleoyl-CoA ((9Z,12Z)-octadecadienoyl-CoA), researchers can gain quantitative insight into how the position and geometry of double bonds govern protein-ligand recognition [2].

Metabolic Flux Analysis and Lipidomics Internal Standard

As a chemically defined and structurally unique long-chain acyl-CoA, this compound can serve as an authentic standard in liquid chromatography-mass spectrometry (LC-MS)-based lipidomics workflows. It is essential for the unambiguous identification and quantification of this specific β-oxidation intermediate in complex biological matrices, aiding in the study of metabolic flux through unsaturated fatty acid catabolic pathways.

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